molecular formula C12H12BrN3O B1441419 2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one CAS No. 883892-48-6

2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one

Cat. No.: B1441419
CAS No.: 883892-48-6
M. Wt: 294.15 g/mol
InChI Key: OOZJUZLZHQRDOL-UHFFFAOYSA-N
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Description

2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a bromobenzyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-benzylamine and 3-methyl-4-oxo-3,4-dihydropyrimidine.

    Condensation Reaction: The 3-bromo-benzylamine is reacted with 3-methyl-4-oxo-3,4-dihydropyrimidine under basic conditions to form the desired product. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

2-Amino-6-(3-bromo-benzyl)-3-methyl-3H-pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and its potential as an

Properties

IUPAC Name

2-amino-6-[(3-bromophenyl)methyl]-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-16-11(17)7-10(15-12(16)14)6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZJUZLZHQRDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1N)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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